2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
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Scientific Research Applications
Nuclear Magnetic Resonance Studies
Nuclear magnetic resonance (NMR) studies on bicyclic thiophene derivatives, including those related to the specified compound, have been conducted to understand the through-space H–F spin coupling mechanisms. These studies provide insights into the electronic structure and spatial orientation of such molecules, which are crucial for designing drugs with targeted properties (Hirohashi, Inaba, & Yamamoto, 1975); (Hirohashi, Inaba, & Yamamoto, 1976).
Antitumor Activity
Research on thieno[3,2-d]pyrimidine derivatives has shown promising antitumor activity. New derivatives have been synthesized and evaluated for their efficacy against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This research underlines the compound's potential in cancer therapy development (Hafez & El-Gazzar, 2017).
Fluorescent Probe Development
The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols utilizes compounds like 2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide. These probes are vital in chemical, biological, and environmental sciences for detecting toxic substances with high sensitivity and selectivity (Wang et al., 2012).
Dual Enzyme Inhibition
Studies on the dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) by 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates reveal a potential for treating diseases through a multi-targeted approach. This research indicates the compound's utility in designing inhibitors that target critical enzymes in disease pathways (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Agents
The synthesis and evaluation of novel derivatives containing the thieno[d]pyrimidine-4-one moiety, including the specified compound, have shown potential as antimicrobial agents. These studies contribute to the ongoing search for new antimicrobial compounds capable of combating resistant strains of bacteria and fungi (El Azab & Abdel-Hafez, 2015).
Mechanism of Action
Target of Action
Compounds with a pyrimidine ring, such as this one, often target protein kinases . These enzymes play crucial roles in cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives can inhibit protein kinases, thereby disrupting the signaling processes they control . This can lead to a variety of effects, depending on the specific kinase targeted and the role it plays in cellular function .
Biochemical Pathways
The inhibition of protein kinases can affect a wide range of biochemical pathways. For example, it can disrupt cell cycle progression, leading to cell death, or apoptosis .
Result of Action
The ultimate effect of such compounds can vary widely, depending on the specific targets and pathways they affect. Many similar compounds have shown cytotoxic activities, meaning they can kill cells . This makes them of interest for potential applications in cancer treatment .
Properties
IUPAC Name |
2-[3-(4-fluoro-3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-15-13-17(7-8-18(15)24)27-22(29)21-19(10-12-30-21)26-23(27)31-14-20(28)25-11-9-16-5-3-2-4-6-16/h2-8,10,12-13H,9,11,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPPANWGXXOPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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